Aldosterone Aldosterone Aldosterone is a pregnane-based steroidal hormone produced by the outer-section (zona glomerulosa) of the adrenal cortex in the adrenal gland, and acts on the distal tubules and collecting ducts of the kidney to cause the conservation of sodium, secretion of potassium, increased water retention, and increased blood pressure. The overall effect of aldosterone is to increase reabsorption of ions and water in the kidney. It has a role as a human metabolite and a mouse metabolite. It is an 11beta-hydroxy steroid, a 21-hydroxy steroid, a 18-oxo steroid, a 20-oxo steroid, a C21-steroid hormone, a steroid aldehyde, a 3-oxo-Delta(4) steroid, a primary alpha-hydroxy ketone and a mineralocorticoid. It derives from a hydride of a pregnane.
A hormone secreted by the adrenal cortex that regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium.
Aldosterone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aldosterone is a natural product found in Homo sapiens with data available.
Aldosterone is a mineralocorticoid hormone produced by aldosterone synthase (CYP11B2) in the zona glomerulosa of the adrenal cortex. Aldosterone binds to mineralocorticoid receptors (MR; NR3C2) and MR-aldosterone complexes regulate the expression of genes involved in the retention of sodium, the secretion of potassium, and water reabsorption, all of which may result increased blood pressure.
A hormone secreted by the ADRENAL CORTEX that regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium.
Brand Name: Vulcanchem
CAS No.: 52-39-1
VCID: VC21353930
InChI: InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3
SMILES: CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol

Aldosterone

CAS No.: 52-39-1

Cat. No.: VC21353930

Molecular Formula: C21H28O5

Molecular Weight: 360.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Aldosterone - 52-39-1

Specification

CAS No. 52-39-1
Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
IUPAC Name 11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
Standard InChI InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3
Standard InChI Key PQSUYGKTWSAVDQ-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O
SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Canonical SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Appearance White to Off-White Solid
Melting Point 166.5 °C

Introduction

Chemical Structure and Properties

Aldosterone belongs to the class of organic compounds known as 21-hydroxysteroids, which are steroids carrying a hydroxyl group at the 21-position of the steroid backbone . Its molecular structure and chemical properties are detailed in Table 1.

Table 1: Chemical Properties of Aldosterone

PropertyValue
Chemical FormulaC21H28O5
Molecular Weight360.444 g/mol
CAS Registry Number52-39-1
IUPAC Name(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
InChI KeyPQSUYGKTWSAVDQ-ZVIOFETBSA-N
Physical StateSolid

Common synonyms for aldosterone include electrocortin, aldocortin, aldocorten, aldocortene, reichstein X, 18-oxocorticosterone, and 11β,21-dihydroxypregn-4-ene-3,18,20-trione .

Biosynthesis Pathway

Aldosterone is synthesized from cholesterol through a series of enzymatic reactions within the zona glomerulosa of the adrenal cortex. The biosynthetic pathway involves multiple steps and several enzymes, as illustrated in Figure 1 (described below) and detailed in Table 2.

The first step in aldosterone biosynthesis is the transport of cholesterol to the inner mitochondrial membrane, where cytochrome P450scc (cholesterol side-chain cleavage enzyme, encoded by CYP11A1) is located . This enzyme converts cholesterol into pregnenolone through a series of hydroxylation and cleavage reactions. Subsequently, 3β-hydroxysteroid dehydrogenase (HSD3B) and 21-hydroxylase (encoded by CYP21) convert pregnenolone to 11-deoxycorticosterone (11DCS) in the smooth endoplasmic reticulum .

The final steps occur in the mitochondria, where aldosterone synthase (ADS), encoded by the CYP11B2 gene, performs three sequential reactions: 11-hydroxylation, 18-hydroxylation, and 18-oxidation of 11-deoxycorticosterone to produce aldosterone .

Table 2: Key Enzymes in Aldosterone Biosynthesis

EnzymeGeneLocationFunction
Cholesterol side-chain cleavage enzyme (P450scc)CYP11A1Inner mitochondrial membraneConverts cholesterol to pregnenolone
3β-hydroxysteroid dehydrogenaseHSD3BSmooth endoplasmic reticulumConverts pregnenolone to progesterone
21-hydroxylaseCYP21Smooth endoplasmic reticulumHydroxylates progesterone to form 11-deoxycorticosterone
Aldosterone synthaseCYP11B2Inner mitochondrial membraneCatalyzes final steps to produce aldosterone
Steroid acute regulatory protein (STAR)STAROuter mitochondrial membraneTransports cholesterol to P450scc (rate-limiting step)

Steroid acute regulatory protein (STAR) plays a crucial role in regulating the rate-limiting step in this pathway by facilitating the transport of cholesterol to P450scc . Mutations in the STAR gene can lead to deficiencies in aldosterone synthesis and are associated with lipoid congenital adrenal hyperplasia .

While the adrenal glands are the primary site of aldosterone production, some studies have shown that the heart can synthesize aldosterone in response to stress, though this remains controversial and requires further investigation .

Physiological Functions

Renal Functions

The primary physiological function of aldosterone is to regulate sodium and potassium balance in the body. It acts primarily on the distal tubules and collecting ducts of nephrons in the kidney . In these segments, aldosterone:

  • Increases sodium reabsorption through epithelial sodium channels (ENaC)

  • Enhances potassium excretion into the urine

  • Promotes water retention (indirectly through sodium reabsorption)

  • Contributes to acid-base balance by influencing hydrogen ion excretion

Aldosterone increases the permeability of the apical membrane of the kidney's collecting ducts to potassium and sodium and activates their basolateral sodium/potassium pumps, stimulating ATP hydrolysis . This action results in reabsorption of sodium ions and water into the blood, while potassium ions are excreted into the urine.

Cardiovascular Effects

Beyond its renal effects, aldosterone exerts significant influence on the cardiovascular system through both genomic and non-genomic mechanisms . These include:

  • Blood pressure regulation through modulation of vascular tone

  • Influence on cardiac structure and function

  • Impact on endothelial function and vascular inflammation

  • Contribution to cardiac fibrosis and remodeling

Research has demonstrated that excessive aldosterone can lead to cardiovascular damage independent of its effects on blood pressure, making it a target for therapeutic intervention in cardiovascular disease .

Other Target Tissues

Aldosterone also acts on other epithelial tissues that express mineralocorticoid receptors, including:

  • Salivary glands

  • Sweat glands

  • Colon

  • Vascular endothelium

Regulation of Aldosterone Production

Aldosterone secretion is regulated by multiple factors, with the renin-angiotensin system (RAS) and extracellular potassium concentration being the most prominent .

Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical physiological feedback loop that regulates blood pressure, electrolyte balance, and fluid volume . The pathway begins in the kidneys, where specialized juxtaglomerular cells (JGC) in the afferent arteriole of the nephron release renin in response to:

  • Decreased blood pressure (detected by baroreceptors)

  • Decreased blood volume

  • Sympathetic nervous system activation

  • Decreased sodium chloride delivery to the distal tubule

Renin, an aspartic protease, hydrolyzes liver-released angiotensinogen to create angiotensin I, which is subsequently converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II then stimulates the adrenal glomerulosa cells to secrete aldosterone, completing the feedback loop.

Potassium Regulation

Extracellular potassium concentration directly stimulates aldosterone production, independent of the RAAS pathway. Elevated serum potassium levels trigger calcium influx into glomerulosa cells, activating calcium-dependent signaling pathways that increase aldosterone synthesis .

Other Regulatory Factors

Several other factors influence aldosterone production, including:

  • ACTH (adrenocorticotropic hormone): Provides both acute and chronic stimulatory effects, though the chronic effect appears to be transient

  • Natriuretic peptides: Inhibit aldosterone production

  • Leptin: A recently identified regulatory factor that directly promotes aldosterone synthase expression and aldosterone production

  • Circadian rhythm: Affects diurnal variations in aldosterone levels

Pathophysiology and Clinical Significance

Primary Aldosteronism

Primary aldosteronism (PA) is the most common form of secondary hypertension, with an estimated prevalence of 4% of hypertensive patients in primary care . It is characterized by autonomous aldosterone production, typically from an adrenal adenoma or bilateral adrenal hyperplasia, leading to suppressed renin levels, hypertension, and often hypokalemia.

Diagnosis involves measuring the aldosterone-to-renin ratio (ARR), with confirmatory testing using captopril challenge or saline infusion . Table 3 provides diagnostic criteria for PA.

Table 3: Diagnostic Criteria for Primary Aldosteronism

TestThreshold ValueNotes
Aldosterone-to-Renin Ratio (using PRA)>30Primary screening test
Aldosterone-to-Renin Ratio (using DRC)>2.192% sensitivity, 92% specificity
Plasma Aldosterone (Confirmatory)>10 ng/dL>5 ng/dL excludes the diagnosis
Captopril Test<30% suppression of aldosteroneAfter 50 mg captopril administration

Aldosterone and Cardiovascular Disease

Research has established a significant association between aldosterone excess and cardiovascular damage beyond its effects on blood pressure . Studies have shown that aldosterone:

  • Impairs endothelial function through reduced endothelium-dependent vasorelaxation

  • Promotes vascular inflammation through increased expression of adhesion molecules and pro-inflammatory cytokines

  • Contributes to vascular fibrosis and remodeling

  • Increases oxidative stress by reducing nitric oxide bioavailability

In the Atherosclerosis Risk in Communities (ARIC) study, researchers observed an association between renin suppression (suggesting aldosterone excess) and greater left ventricular mass index, increased left ventricular volumes, altered filling, and increased left atrial volume index . The hazard ratio for heart failure hospitalization and atrial fibrillation increased with renin suppression and higher plasma aldosterone levels, respectively .

Aldosterone Sensitivity

Interestingly, research has identified significant variance in end-organ responsiveness to aldosterone, a phenomenon termed "aldosterone sensitivity" . In a landmark study, patients with hypertension demonstrated a sixfold range in their renal and rectal responses to a fixed dose of aldosterone, suggesting that the integrated mineralocorticoid effect is determined by both plasma hormone concentration and target organ response .

This concept of aldosterone sensitivity may explain why some individuals develop hypertension and cardiovascular damage with normal or near-normal aldosterone levels, described as a "syndrome of inappropriate aldosterone action" .

Pharmacological Interventions

Aldosterone Receptor Antagonists

Aldosterone receptor antagonists (ARAs) block the effects of aldosterone at the receptor level, preventing sodium reabsorption and promoting diuresis. These agents have demonstrated significant benefits in hypertension, heart failure, and primary aldosteronism .

Table 4: Aldosterone Receptor Antagonists

DrugDosageHalf-life (hours)Special Considerations
Spironolactone12.5-25 mg daily13-17Potential for gynecomastia and breast pain in men
Eplerenone50 mg twice daily4More selective for mineralocorticoid receptors, fewer anti-androgenic side effects

ARAs have been shown to reduce heart failure-related hospitalizations, prolong life, and improve exercise tolerance and quality of life . The EMPHASIS-HF trial demonstrated a significant reduction in new-onset atrial fibrillation in heart failure patients treated with eplerenone compared to placebo (2.7% versus 4.5%) .

Aldosterone Synthase Inhibitors

A newer approach to targeting aldosterone involves inhibiting its production through aldosterone synthase inhibitors. Baxdrostat is a selective inhibitor of aldosterone synthase designed for the treatment of disorders associated with elevated aldosterone .

In a Phase 1 clinical trial, baxdrostat demonstrated:

  • Dose-dependent reduction of plasma aldosterone (51-73% reduction with doses ≥1.5 mg)

  • No significant impact on plasma cortisol levels, demonstrating selective blockade of aldosterone synthase

  • Mild dose-dependent decreases in plasma sodium levels and increases in potassium levels

  • A half-life of 26-31 hours, supporting once-daily dosing

  • Good safety and tolerability profile with all adverse events being mild in severity

These findings highlight the potential of selective aldosterone synthase inhibitors as a promising therapeutic approach for conditions associated with aldosterone excess.

Recent Advances in Aldosterone Research

Measurement Techniques

Recent advances in aldosterone measurement have transitioned from traditional radioimmunoassay (RIA) to newer methods like chemiluminescent enzyme immunoassay (CLEIA) and liquid chromatography/mass spectrometry/mass spectrometry (LC-MS/MS) . These newer techniques offer improved specificity and sensitivity for diagnostic applications.

A comparative analysis of these methods showed that ARR values using PAC determined by CLEIA had higher diagnostic accuracy than those using RIA, with fewer false positives . This advancement in measurement technology could improve the accuracy of primary aldosteronism diagnosis.

Leptin as a Novel Regulator of Aldosterone

Recent research has identified leptin as a new regulatory factor for aldosterone secretion that acts directly on the adrenal cortex to promote aldosterone synthase expression and aldosterone production . Studies in mice have demonstrated that leptin infusion increases aldosterone synthase expression and serum aldosterone in a dose-dependent manner, independent of angiotensin II, potassium, or corticosterone levels .

This finding carries significant clinical implications for understanding hypertension in obesity, as administration of leptin receptor antagonists has been shown to abrogate leptin-mediated aldosterone secretion and lower blood pressure in mice .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator